molecular formula C19H15N3O4S B2566368 methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1029739-49-8

methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2566368
CAS No.: 1029739-49-8
M. Wt: 381.41
InChI Key: ABFOYSIUQUMDIY-UHFFFAOYSA-N
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Description

Methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core, a thioether-linked furan-2-carboxylate ester, and a phenyl substituent. The pyrrolopyrimidine scaffold is structurally analogous to purine bases, making it a promising candidate for bioactive molecule development, particularly in oncology and enzyme inhibition . The thioether bridge (-S-CH2-) enhances metabolic stability compared to oxygen or nitrogen linkages, while the furan ester group contributes to solubility and bioavailability.

Properties

IUPAC Name

methyl 5-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-25-18(24)14-8-7-12(26-14)10-27-19-21-15-13(11-5-3-2-4-6-11)9-20-16(15)17(23)22-19/h2-9,20H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFOYSIUQUMDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: The compound's biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

  • Industry: The compound's unique properties make it useful in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives ()

Compounds such as 5-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) share a pyrrolopyrimidine core but differ in ring substitution patterns (pyrrolo[2,3-d] vs. pyrrolo[3,2-d]). The [2,3-d] isomer in exhibits antitumor activity, suggesting the target compound’s [3,2-d] configuration may alter binding affinity to biological targets like kinases or folate enzymes .

Thiazolo[3,2-a]pyrimidine Derivatives ()

The thiazolo[3,2-a]pyrimidine core in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate replaces the pyrrole ring with a thiazole, introducing sulfur at position 1. This modification increases rigidity and influences π-π stacking in crystal structures, as evidenced by its monoclinic packing (space group P21/n) and bifurcated C—H···O hydrogen bonds .

Pyridazine Derivatives ()

Thieno[2,3-d]pyridazines (e.g., Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate) replace the pyrimidine ring with pyridazine, altering electron distribution and hydrogen-bonding capacity.

Substituent Effects

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine Phenyl, thioether, furan-2-carboxylate Not reported (inferred kinase inhibition)
19a () Pyrrolo[2,3-d]pyrimidine Thiophene-2-carboxylic acid Antitumor (IC50 < 1 µM in leukemia)
Ethyl 7-methyl-... () Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate Crystalline stability via H-bonding
Methyl 4-oxo-5-phenyl-... () Thieno[2,3-d]pyridazine Phenyl, methyl, thiophene Synthetic intermediate
  • Thiophene vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid in 19a, which may require prodrug activation .
  • Aromatic Substituents : The phenyl group in the target compound and 19a facilitates hydrophobic interactions in enzyme binding pockets, while the trimethoxybenzylidene group in enhances crystallinity via van der Waals forces .

Physicochemical and Crystallographic Properties

  • Melting Points : Pyrrolo[2,3-d]pyrimidines in exhibit high melting points (175–201°C), indicating strong intermolecular forces, while the target compound’s furan ester may lower its melting point .
  • Crystal Packing: ’s compound forms monoclinic crystals (P21/n) with C—H···O hydrogen bonds, whereas pyrrolopyrimidines in likely adopt similar packing due to polar functional groups .

Biological Activity

Methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antioxidant, and anticancer activities, as well as providing an overview of relevant studies and findings.

Chemical Structure

The compound consists of a furan ring substituted with a carboxylate group and a pyrrolopyrimidine moiety linked via a thioether. Its structural complexity contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines.

Table 1: Anti-inflammatory Activity of Pyrrolopyrimidine Derivatives

CompoundIC50 (µM)Target Enzyme
3a10.5COX-2
4b8.7TLR4
8e9.3TLR2

In vitro studies using RAW264.7 cells stimulated with lipopolysaccharides (LPS) demonstrated that these derivatives significantly reduced inflammation markers, indicating their potential as anti-inflammatory agents .

2. Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH and ABTS. The results suggest that these derivatives can scavenge free radicals effectively.

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4b15.012.5
8e14.011.0

These findings support the notion that this compound may possess significant antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

3. Anticancer Activity

The anticancer potential of pyrrolopyrimidine derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation and induce apoptosis. For example, compounds similar to this compound have been shown to target various cancer cell lines effectively.

Case Study: Inhibition of HeLa Cells
A study reported that a derivative exhibited an IC50 value of approximately 5 µM against HeLa cells, indicating potent anticancer activity . The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa5.0
L3636.1
MCF77.8

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of these compounds with key biological targets such as COX enzymes and DNA gyrase. The binding interactions suggest that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of pyrrolo[3,2-d]pyrimidine precursors with thiol-containing intermediates under reflux conditions (e.g., using glacial acetic acid/acetic anhydride mixtures as solvents, as seen in analogous pyrimidine derivatives) .
  • Step 2 : Esterification or coupling reactions to introduce the furan-2-carboxylate moiety. For example, Mitsunobu or Steglich esterification may be used for carboxylate linkage.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold). Structural confirmation relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystallographic conformation of this compound be resolved, and what structural insights does this provide?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/ethanol mixtures) to obtain high-quality crystals .
  • Analysis : Identify puckering in the pyrrolo[3,2-d]pyrimidine core (flattened boat conformation) and dihedral angles between fused rings (e.g., 80–85° between pyrimidine and substituent planes), which influence molecular packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
    • Insight : Conformational flexibility may impact binding affinity in biological targets .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Answer :

  • Cross-Validation : Compare experimental 1^1H NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis sets). Discrepancies often arise from solvent effects or dynamic conformational changes .
  • Dynamic NMR : Use variable-temperature NMR to probe rotational barriers in thioether or ester groups.
  • Case Study : In related pyrimidine derivatives, discrepancies between X-ray and NMR data were resolved by identifying temperature-dependent tautomerism .

Q. What strategies optimize the compound’s bioactivity profile in structure-activity relationship (SAR) studies?

  • Answer :

  • Modular Synthesis : Systematically vary substituents (e.g., phenyl ring substitution, furan methylation) and assess impact on activity. For example:
  • Replace the phenyl group with fluorinated analogs to enhance metabolic stability .
  • Modify the thioether linker to sulfone/sulfoxide for improved solubility .
  • Assays : Use in vitro enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screens (e.g., IC50_{50} in cancer cell lines). Antitumor activity in pyrrolo[3,2-d]pyrimidine derivatives correlates with electron-withdrawing substituents on the pyrimidine ring .

Q. How can computational modeling predict intermolecular interactions in co-crystals or protein-ligand complexes?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., kinases or DNA repair enzymes). Focus on hydrogen bonding with the 4-oxo group and π-π stacking with the phenyl ring .
  • Crystal Packing Analysis : Tools like Mercury (CCDC) map hydrogen-bond networks and van der Waals interactions. In related compounds, C–H···O bonds stabilize crystal lattices .

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